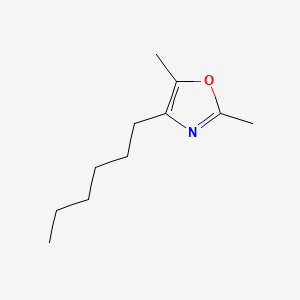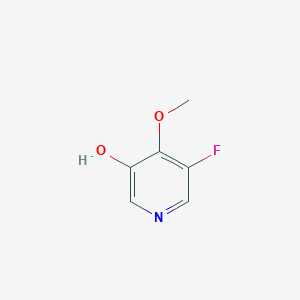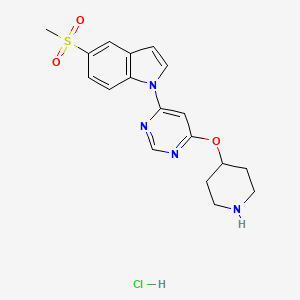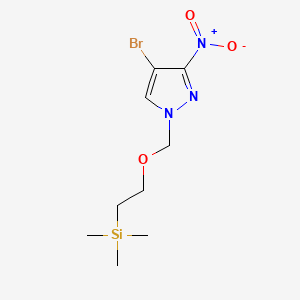
4-Bromo-3-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a complex organic compound characterized by its bromine, nitro, and trimethylsilyl groups attached to a pyrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromopyrazole and 3-nitro-1H-pyrazole as the core structures.
Trimethylsilyl Group Addition: The trimethylsilyl group is introduced using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Ethyloxymethyl Group Addition: The ethyloxymethyl group is added through a reaction with 2-(trimethylsilyl)ethanol under acidic conditions.
Industrial Production Methods: Industrial production involves scaling up these reactions, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin chloride or iron powder.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin chloride (SnCl2) in acidic conditions.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydrazines.
Substitution: Iodides, chlorides.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in material science for the development of advanced materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group, in particular, can act as an electrophile, reacting with nucleophilic sites in biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Bromo-3-nitropyrazole: Lacks the trimethylsilyl group.
3-Nitro-1H-pyrazole: Lacks the bromine and trimethylsilyl groups.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Lacks the bromine and nitro groups.
Uniqueness: The presence of both bromine and nitro groups on the pyrazole ring, along with the trimethylsilyl group, makes this compound unique
This detailed overview provides a comprehensive understanding of 4-Bromo-3-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, highlighting its synthesis, reactions, applications, and uniqueness
Propriétés
Formule moléculaire |
C9H16BrN3O3Si |
|---|---|
Poids moléculaire |
322.23 g/mol |
Nom IUPAC |
2-[(4-bromo-3-nitropyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16BrN3O3Si/c1-17(2,3)5-4-16-7-12-6-8(10)9(11-12)13(14)15/h6H,4-5,7H2,1-3H3 |
Clé InChI |
NEWQECYSLDHEFA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCN1C=C(C(=N1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


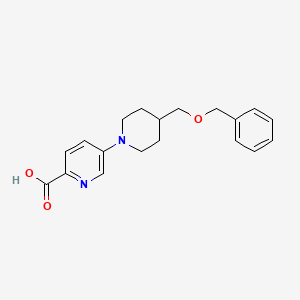
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)
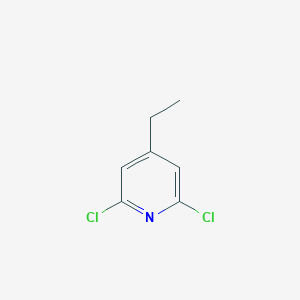

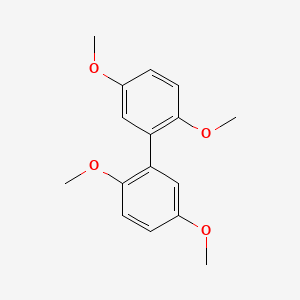

![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B15364148.png)

